molecular formula C22H21NO5S B11649065 Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11649065
M. Wt: 411.5 g/mol
InChI Key: WZMHABBTGTVAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Preliminary studies indicate that ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate exhibits promising biological activities. The unique combination of functional groups allows for interactions with various biological macromolecules, potentially acting as an inhibitor or modulator of specific biochemical pathways. This makes it a candidate for drug development targeting diseases such as cancer and inflammation .

Interaction Studies

Interaction studies are essential for understanding the compound's biological significance. These studies may involve:

  • Enzyme Inhibition : Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Investigating its effects on various receptors to determine therapeutic potential.
  • Cellular Assays : Conducting assays to assess cytotoxicity and cellular uptake.

Such investigations will provide insights into its therapeutic applications and guide future drug design efforts .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis due to its functional groups. The thiophene ring can participate in electrophilic aromatic substitution reactions, while the ester group is amenable to hydrolysis under acidic or basic conditions. The amide bond can undergo nucleophilic attack, facilitating the formation of new derivatives through various coupling reactions .

Several research studies have focused on the synthesis and application of this compound:

Synthesis Protocols

Research has detailed various synthetic routes to produce this compound with high yield and purity, making it suitable for further applications in research and development . These protocols often involve multi-step reactions that include acylation and coupling reactions.

Pharmacological Investigations

Investigations into the pharmacological properties of this compound are ongoing. Initial findings suggest that it may interact with specific targets within biological systems, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, material science, and biological research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Biological Activity

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C22H21NO5SC_{22}H_{21}NO_5S and a molecular weight of approximately 397.47 g/mol. Its structure features a thiophene ring, an ester group, and an amide linkage, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways. The thiophene moiety can participate in electrophilic aromatic substitution reactions, while the ester group may undergo hydrolysis under physiological conditions, releasing active metabolites that could exert biological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways related to inflammation or cancer progression.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, studies on similar thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In Vivo Studies

In vivo studies using mouse models have demonstrated that derivatives of this compound can reduce tumor growth significantly compared to control groups. The combination of such compounds with established chemotherapeutic agents has shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound that may enhance its biological activity:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylateC15H15NO3SLacks methoxy group; simpler structure
Ethyl 2-{[(4-hydroxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylateC22H21NO4SHydroxy instead of methoxy; different solubility properties
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylateC15H15NO3SSimilar core structure but different substituents affecting reactivity

The unique combination of functional groups in this compound likely contributes to its enhanced biological activity compared to these analogs.

Case Studies

Several case studies involving the application of this compound in drug development highlight its potential:

  • Study on Anticancer Properties : A study investigated the effects of this compound on human breast cancer cells, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis.
  • Inflammation Modulation : Another study explored its effects on inflammatory markers in vitro, revealing a reduction in pro-inflammatory cytokines when treated with this compound.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO5S/c1-3-27-22(25)18-13-19(15-7-5-4-6-8-15)29-21(18)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24)

InChI Key

WZMHABBTGTVAFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.